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Compound of Interest

Compound Name: 2-(1-Phenyl-ethylamino)-ethanol

Cat. No.: B3023619

An In-Depth Technical Guide to the Physical Properties of 2-(a-Methylbenzylamino)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(a-Methylbenzylamino)ethanol, a chiral amino alcohol, represents a significant building block
in the landscape of synthetic organic chemistry and pharmaceutical development. Its structure,
incorporating a secondary amine, a primary alcohol, and a chiral center at the benzylic position,
makes it a versatile intermediate for the synthesis of more complex molecules and active
pharmaceutical ingredients (APIs). The presence of both a hydrogen-bond donor (-OH, -NH)
and acceptor (N, O) group, combined with its aromatic moiety, imparts a unique combination of
physical properties that are critical for its application, purification, and handling.

This guide provides a comprehensive overview of the core physical properties of 2-(a-
Methylbenzylamino)ethanol. As a senior application scientist, the focus extends beyond mere
data presentation to include the underlying scientific principles and field-proven experimental
methodologies. This document is designed to be a self-validating resource, grounded in
authoritative data, to empower researchers in their laboratory and development endeavors.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is the foundation of all scientific
investigation. 2-(a-Methylbenzylamino)ethanol is known by several synonyms, and it is crucial
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to recognize these to navigate the scientific literature and supplier catalogs effectively.
o Systematic Name: 2-[(1-Phenylethyl)amino]ethan-1-ol

e Common Synonyms: a-[2-(Methylamino)ethyl]benzyl alcohol, 3-(Methylamino)-1-
phenylpropan-1-ol, 3-Hydroxy-N-methyl-3-phenylpropylamine[1]

o CAS Registry Number: 42142-52-9[1]

e Molecular Formula: C10H1sNOJ[1][2][3]

e Molecular Weight: 165.23 g/mol

The structural features of the molecule are visualized below.
Caption: Chemical structure of 2-(a-Methylbenzylamino)ethanol.

Core Physical Properties

The physical properties of a compound dictate its behavior in various environments and are
paramount for designing purification protocols, formulation strategies, and ensuring safe
handling. The key physical data for 2-(a-Methylbenzylamino)ethanol are summarized below.
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Property

Value

Source(s)

Physical State

Solid, Crystal - Powder (at
20°C)

[1]

Appearance White to slightly pale yellow [1]
Melting Point 59-66 °C [11[2]
N ) 170 °C at 31 mmHg (approx.
Boiling Point [1][2]
4.1 kPa)
Density 1.017 + 0.06 g/cm? (Predicted) [2]
- Soluble in DMSO; Slightly
Solubility [1][2]

soluble in Methanol

Vapor Pressure

0.037 Pa at 25 °C

[2]

Flash Point

114.8 °C

[2]

Spectroscopic Profile: An Expert Analysis

While specific spectra are proprietary to the analyzing entity, an experienced scientist can

predict the characteristic spectroscopic features based on the molecule's functional groups.

This predictive analysis is invaluable for structure confirmation and purity assessment.

'H Nuclear Magnetic Resonance (*H NMR)

The proton NMR spectrum will provide a unique fingerprint of the molecule.

o Aromatic Protons (CeHs-): A complex multiplet would be expected in the range of d 7.2-7.4

ppm, integrating to 5 protons.

e Benzylic Proton (-CH(Ph)-): This single proton, being adjacent to the phenyl ring and the

nitrogen, would likely appear as a quartet (split by the methyl group) or a more complex

multiplet due to splitting by the N-H proton, around & 3.5-4.0 ppm.

» Hydroxyl Proton (-OH): A broad singlet is expected, typically between & 2.0-4.0 ppm. Its

chemical shift is highly dependent on concentration and solvent.
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o Methylene Protons (-CH2-CH:z-): The two methylene groups would appear as complex
multiplets in the & 2.5-3.8 ppm region. The group adjacent to the oxygen (-CH20H) would be
further downfield than the group adjacent to the nitrogen (-NHCH:2-).

e Amine Proton (-NH-): This proton will likely appear as a broad singlet between & 1.5-3.0
ppm.

o Methyl Protons (-CHs): A doublet would be expected around & 1.3-1.5 ppm, split by the
single benzylic proton.

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups present.

O-H Stretch (Alcohol): A strong, broad absorption band will be present in the region of 3300-
3400 cm~1.[4][5] The broadness is a direct result of intermolecular hydrogen bonding.

e N-H Stretch (Secondary Amine): A moderate, sharp peak is expected around 3300-3350
cm~1, This peak may be overlapped by the broad O-H band.

o C-H Stretch (Aromatic): Absorption bands will appear just above 3000 cm~1.

e C-H Stretch (Aliphatic): Strong bands will be observed just below 3000 cm™1, typically in the
2850-2960 cm~1! range.

e C=C Stretch (Aromatic): Overtone and combination bands characteristic of the benzene ring
will appear in the 1600-1450 cm~1 region.

e C-O Stretch (Primary Alcohol): A strong absorption band is expected around 1050 cm~1.[5]

Experimental Protocols for Physical Property
Determination

Trustworthy data is derived from robust experimental design. The following protocols are
provided as a guide for the in-house verification of the key physical properties of 2-(a-
Methylbenzylamino)ethanol.
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Protocol 1: Melting Point Determination via Capillary
Method

Causality: The melting point is a definitive property of a pure crystalline solid. A sharp, well-
defined melting point range (typically <1°C) is indicative of high purity. Impurities depress and
broaden the melting point range. This protocol uses a standard Mel-Temp apparatus for
accurate determination.[6][7]

Methodology:

» Sample Preparation: Ensure the 2-(a-Methylbenzylamino)ethanol sample is completely dry.
Grind a small amount into a fine powder.

o Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small
amount. Invert the tube and tap the sealed end on a hard surface to pack the sample into the
bottom. The packed sample height should be 2-3 mm.

o Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point
apparatus.

o Heating: Set the apparatus to heat rapidly to about 15-20°C below the expected melting
point (e.g., heat quickly to 40°C).

e Observation: Reduce the heating rate to 1-2°C per minute. Observe the sample closely
through the magnifying lens.

» Data Recording: Record the temperature at which the first drop of liquid appears (T1) and
the temperature at which the entire sample becomes a clear liquid (T2). The melting range is
T1-T2.

Caption: Workflow for Melting Point Determination.

Protocol 2: Boiling Point Determination at Reduced
Pressure

Causality: Many organic compounds, especially those with high molecular weights or sensitive
functional groups, decompose at their atmospheric boiling points. Determining the boiling point
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under vacuum (reduced pressure) allows the substance to boil at a much lower, non-
destructive temperature.[6] This is critical for 2-(a-Methylbenzylamino)ethanol, as its reported
boiling point is at 31 mmHg.

Methodology:

e Apparatus Setup: Assemble a simple distillation apparatus suitable for vacuum. This includes
a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving
flask. Ensure all glass joints are properly greased and sealed.

e Vacuum Connection: Connect the apparatus to a vacuum pump via a vacuum trap and a
manometer to monitor the pressure.

o Sample Addition: Place approximately 5-10 mL of the sample and a few boiling chips or a
magnetic stir bar into the round-bottom flask.

o Pressure Reduction: Slowly and carefully reduce the pressure inside the apparatus to the
desired level (e.g., 31 mmHg).

e Heating: Begin heating the flask gently using a heating mantle.

» Observation: Observe the liquid for boiling and watch for the condensation ring of the vapor
rising up the distillation head.

» Data Recording: The boiling point is the stable temperature recorded on the thermometer
when the vapor is bathing the thermometer bulb and the first drops of distillate are collected
in the receiving flask. Record both the temperature and the precise pressure from the
manometer.

Caption: Workflow for Reduced Pressure Boiling Point Determination.

Protocol 3: Qualitative Solubility Assessment

Causality: The solubility of a compound is governed by the principle of "like dissolves like."[7]
The polarity, hydrogen bonding capability, and molecular size of the solute and solvent
determine the extent of dissolution. A systematic assessment across a range of solvents
provides critical data for reaction setup, extraction, and recrystallization.[8][9]
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Methodology:

Solvent Selection: Prepare a set of test tubes, each containing 1 mL of a different solvent
(e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

Sample Addition: To each test tube, add approximately 20 mg of 2-(a-
Methylbenzylamino)ethanol.

Initial Observation: Observe if the solid dissolves immediately at room temperature.

Agitation: If not immediately soluble, cap and vortex the test tube for 30 seconds. Observe

again.

Classification:

o Soluble: The entire solid dissolves completely.

o Slightly Soluble: A significant portion of the solid dissolves, but some remains.
o Insoluble: The solid does not appear to dissolve at all.

Data Recording: Record the solubility classification for each solvent in a table.

Safe Handling and Storage

Professional laboratory practice demands strict adherence to safety protocols.

Hazards: The compound is classified as harmful if swallowed (H302).[1]

Personal Protective Equipment (PPE): Always wear chemical splash goggles, gloves, and a
lab coat when handling the material.

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid creating dust.
Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

Storage: The compound is noted to be air-sensitive.[1] It should be stored in a tightly sealed
container under an inert atmosphere (e.g., nitrogen or argon). For long-term stability, store in
a cool, dark place, preferably at temperatures below 15°C.[1]
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Conclusion

2-(a-Methylbenzylamino)ethanol is a compound with a well-defined set of physical properties
that are essential to its effective use in research and development. Its solid state at room
temperature, moderate melting point, and susceptibility to distillation only under reduced
pressure are key considerations for purification and handling. Its solubility profile and
spectroscopic characteristics provide the necessary parameters for its application in synthesis
and for its rigorous quality control. This guide has synthesized available data and established
methodologies to provide a reliable and practical resource for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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